molecular formula C12H14O4 B13428290 Isopropyl Acetylsalicylate CAS No. 2224-88-6

Isopropyl Acetylsalicylate

Cat. No.: B13428290
CAS No.: 2224-88-6
M. Wt: 222.24 g/mol
InChI Key: RYIOWZBQJHJJBP-UHFFFAOYSA-N
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Description

Isopropyl Acetylsalicylate is an ester formed by the reaction of salicylic acid and isopropyl alcohol. It is a transparent liquid that is sparingly soluble in water but soluble in ethyl alcohol and ether . This compound is known for its applications in various fields, including pharmaceuticals and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl Acetylsalicylate involves the esterification of salicylic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as:

Salicylic Acid+Isopropyl AlcoholIsopropyl Acetylsalicylate+Water\text{Salicylic Acid} + \text{Isopropyl Alcohol} \rightarrow \text{this compound} + \text{Water} Salicylic Acid+Isopropyl Alcohol→Isopropyl Acetylsalicylate+Water

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or crystallization techniques .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, to yield salicylic acid and isopropyl alcohol.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Substitution: It can participate in substitution reactions where the isopropyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: Salicylic acid and isopropyl alcohol.

    Oxidation: Depending on the oxidizing agent, various carboxylic acids or ketones.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Isopropyl Acetylsalicylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl Acetylsalicylate involves its hydrolysis to salicylic acid and isopropyl alcohol. Salicylic acid is known to inhibit the cyclooxygenase (COX) enzymes, which play a role in the synthesis of prostaglandins. This inhibition leads to reduced inflammation and pain . The isopropyl group enhances the compound’s solubility and absorption in topical applications.

Comparison with Similar Compounds

    Acetylsalicylic Acid (Aspirin): Both compounds are esters of salicylic acid but differ in their alcohol components.

    Methyl Salicylate: Another ester of salicylic acid, commonly used in topical analgesics.

    Ethyl Salicylate: Similar in structure but with ethyl alcohol instead of isopropyl alcohol.

Uniqueness: Isopropyl Acetylsalicylate is unique due to its specific esterification with isopropyl alcohol, which imparts distinct solubility and absorption characteristics. This makes it particularly useful in formulations where enhanced skin penetration is desired .

Properties

CAS No.

2224-88-6

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

propan-2-yl 2-acetyloxybenzoate

InChI

InChI=1S/C12H14O4/c1-8(2)15-12(14)10-6-4-5-7-11(10)16-9(3)13/h4-8H,1-3H3

InChI Key

RYIOWZBQJHJJBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1OC(=O)C

Origin of Product

United States

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